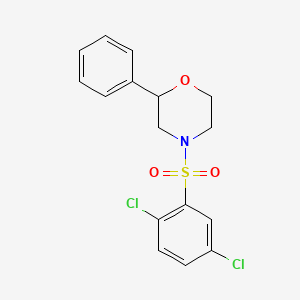![molecular formula C20H25N5O3S B2520794 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097916-96-4](/img/structure/B2520794.png)
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline" is a derivative of the pyrrolo[1,2-a]quinoxaline family. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry, particularly as efflux pump inhibitors (EPIs) to combat bacterial multidrug resistance .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives can be complex, involving multiple steps starting from substituted nitroanilines. In one study, the synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives is described, which involves five or six steps. These derivatives have been evaluated for their potential as EPIs in targeting the NorA system of Staphylococcus aureus . Another approach to synthesizing related compounds, such as pyrimido[4,5-b]quinoline derivatives, involves a green, one-pot multi-component condensation process using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst .
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is crucial for their activity as EPIs. Substituents at positions 7 and/or 8 of the pyrrolo[1,2-a]quinoxaline nucleus significantly influence their potency. For instance, methoxy substituted compounds have been found to be more potent than their unsubstituted counterparts. Additionally, the replacement of the N,N-diethylamino group with a pyrrolidine moiety enhances EPI activity, whereas a piperidine replacement does not .
Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoxaline derivatives undergo various chemical reactions. For example, the sulphonation of pyrrolo[1,2-a]quinoxaline at high temperatures primarily yields the 2-sulphonic acid. The nitro group of the 1-nitro-3-sulphonic acid derivative can be readily displaced by a chlorine atom using concentrated hydrochloric acid or lithium chloride in dimethylformamide. However, reactions with hydrobromic acid and lithium bromide are more complex, leading to a mixture of dibromo- and tribromo-pyrrolo[1,2-a]quinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. For instance, the introduction of sulfonyl groups and other heteroatoms can enhance the compound's ability to interact with biological targets, such as bacterial efflux pumps. The synthesis methods also contribute to the purity and yield of the final product, which are important for their practical applications .
Wissenschaftliche Forschungsanwendungen
Macromolecular Adduct Formation and Metabolism
A study explored the dosimetry of protein and DNA adduct formation by low doses of HCAs in humans and rodents, utilizing accelerator mass spectrometry (AMS) for measuring isotopes with attomole sensitivity. This research suggests that rodent models may not accurately represent the human response to HCA exposure, highlighting the importance of human-specific studies for understanding the biological interactions of complex chemicals like quinoxalines (Turteltaub et al., 1999).
Dietary Exposure and Cancer Risk
Another study investigated the risk of lung cancer associated with the consumption of HCAs found in cooked meats, underscoring the carcinogenic potential of these compounds in humans. The research provides evidence of the dietary intake of HCAs like MeIQx and its association with increased cancer risk, emphasizing the need for dietary assessments and interventions (Sinha et al., 2000).
Human Exposure and Urinary Metabolites
Research on the presence of carcinogenic HCAs in human urine following the consumption of cooked foods illustrates the continual human exposure to these compounds. The study offers methods for detecting and quantifying HCAs in biological samples, which are crucial for assessing exposure and potential health risks in humans (Ushiyama et al., 1991).
Eigenschaften
IUPAC Name |
2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-13(2)25-15(4)20(14(3)23-25)29(26,27)24-10-9-16(12-24)28-19-11-21-17-7-5-6-8-18(17)22-19/h5-8,11,13,16H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNDWIOYCPLYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)

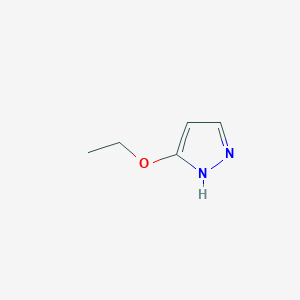
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)

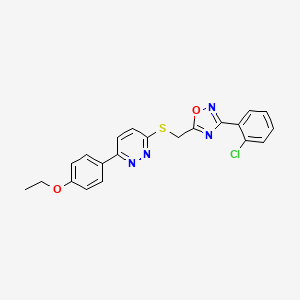
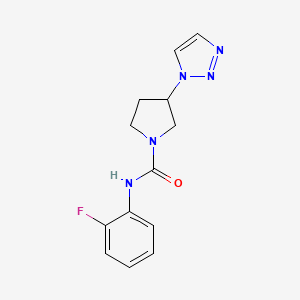
![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)
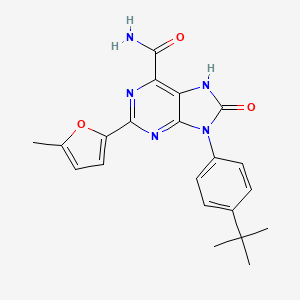
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
